1,2,3,4,6,9-Hexachlorodibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,9-hexachlorodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFUZIROJGXTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075272 |

Source

|

| Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91538-83-9 |

Source

|

| Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91538-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXP2MMN74R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Analytical and Structural Paradigm of 1,2,3,4,6,9-Hexachlorodibenzofuran in High-Resolution Mass Spectrometry

Introduction: The Dual Nature of Polychlorinated Dibenzofurans

Polychlorinated dibenzofurans (PCDFs) are a family of persistent organic pollutants (POPs) generated as unintentional byproducts of industrial processes, such as the incineration of chlorine-containing compounds and the bleaching of paper pulp[1]. In environmental and toxicological sciences, regulatory scrutiny is almost exclusively focused on the 17 congeners that possess chlorine substitutions at the 2, 3, 7, and 8 positions. These specific congeners exhibit profound toxicity mediated by the Aryl hydrocarbon Receptor (AhR).

However, as an application scientist designing ultra-trace analytical workflows, I rely heavily on the congeners that lack this specific substitution pattern. 1,2,3,4,6,9-Hexachlorodibenzofuran (1,2,3,4,6,9-HxCDF) is the prime example. Because it lacks the critical 7,8-chlorine substitution, it is toxicologically inert relative to its 2,3,7,8-substituted isomers[2]. This exact lack of toxicity, combined with its hexachlorinated structure, makes its isotopically labeled counterpart (

Chemical Structure and Physicochemical Properties

The structural geometry of 1,2,3,4,6,9-HxCDF dictates both its biological inactivity and its chromatographic utility. The molecule consists of a dibenzofuran core with six chlorine atoms. Four chlorines fully saturate one of the benzene rings (positions 1, 2, 3, 4), while the remaining two occupy positions 6 and 9 on the opposite ring.

By avoiding substitution at positions 7 and 8, the molecule cannot achieve the optimal lateral dimensions required to bind the cytosolic AhR complex. We summarize its core quantitative properties below.

Table 1: Quantitative Physicochemical Data of 1,2,3,4,6,9-HxCDF

| Property | Value / Description |

| IUPAC Name | 1,2,3,4,6,9-Hexachlorodibenzo-furan |

| CAS Registry Number | 91538-83-9 (Native)[5] |

| Chemical Formula | |

| Molecular Weight (Native) | 374.86 g/mol |

| Molecular Weight ( | 386.77 g/mol [6] |

| Physical State | Solid (typically dissolved in nonane for analysis)[6] |

| Toxic Equivalency Factor (TEF) | 0 (Non-target congener)[5] |

Table 2: Toxic Equivalency Factor (TEF) Comparison

To understand why 1,2,3,4,6,9-HxCDF is safe to use as an analytical standard without inflating a sample's toxicity score, we must compare its TEF against targeted congeners[5].

| Congener | Chlorine Positions | WHO TEF Value | AhR Binding Affinity |

|---|---|---|---|

| 2,3,7,8-TCDD | 2, 3, 7, 8 | 1.0 | Maximum |

| 1,2,3,4,7,8-HxCDF | 1, 2, 3, 4, 7, 8 | 0.1 | High |

| 1,2,3,4,6,9-HxCDF | 1, 2, 3, 4, 6, 9 | 0.0 | Negligible |

Toxicological Context: The AhR Signaling Pathway

In drug development and toxicology, causality is rooted in molecular interactions. The toxicity of PCDFs is initiated by binding to the Aryl hydrocarbon Receptor (AhR), a ligand-dependent transcription factor.

The AhR binding pocket is highly specific: it requires planar, hydrophobic molecules with halogens at the lateral positions (2,3,7,8) to fit perfectly. When a congener like 2,3,7,8-TCDF binds, it induces a conformational change, shedding chaperone proteins (HSP90, p23) and translocating to the nucleus to dimerize with ARNT. This complex binds to Dioxin Response Elements (DRE), triggering the transcription of CYP1A1 and causing toxic syndrome[2].

Because 1,2,3,4,6,9-HxCDF lacks chlorines at positions 7 and 8, steric hindrance and suboptimal electron density prevent it from stabilizing the AhR complex. It is rapidly metabolized and cleared, resulting in a TEF of 0.

Divergent AhR pathway activation based on PCDF congener lateral chlorine substitution.

Analytical Causality: Why 1,2,3,4,6,9-HxCDF is the Ultimate Recovery Standard

In ultra-trace analysis (parts-per-quadrillion), every protocol must be a self-validating system . We cannot simply trust that our extraction methods worked; we must prove it mathematically for every single sample.

In Isotope Dilution Mass Spectrometry (IDMS), we spike the raw sample with

However, this creates a logical gap: How do we know if the internal standards themselves were recovered at an acceptable rate? If we lose 99% of our internal standard during a harsh acid-silica cleanup, the mathematical correction might still yield a number, but the signal-to-noise ratio would be abysmal, rendering the data untrustworthy.

The Solution: We introduce a Recovery Standard (RS) —specifically

We choose

-

Chromatographic Fidelity: As a hexachlorinated furan, its boiling point and polarity ensure it elutes in the exact same GC retention window as the target HxCDF congeners.

-

Non-Interference: Because it is not a 2,3,7,8-substituted congener, it does not co-elute with the target analytes, ensuring pristine peak integration.

-

System Validation: The High-Resolution Mass Spectrometer (HRMS) measures the ratio of the Internal Standard to this Recovery Standard. If the calculated absolute extraction efficiency falls outside the strict 70-130% window, the batch is automatically invalidated[4].

Isotope Dilution HRGC/HRMS workflow utilizing 1,2,3,4,6,9-HxCDF as a recovery standard.

Step-by-Step Experimental Methodology: HRGC/HRMS Protocol

The following protocol details the implementation of 1,2,3,4,6,9-HxCDF in a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) workflow, adapted from EPA Method 1613B and Method 23 standards[3],[4].

Phase 1: Sample Preparation & Internal Standard Spiking

-

Glassware Decontamination: Bake all reusable glassware at 450°C for a minimum of 2 hours. Rinse sequentially with high-purity toluene and dichloromethane (DCM) to eliminate background noise[3].

-

Aliquotting: Weigh exactly 10.0 g of homogenized solid sample (e.g., soil, sediment, or tissue) into a pre-cleaned extraction thimble.

-

Isotope Spiking: Spike the sample with 1.0 mL of a

-labeled 2,3,7,8-substituted PCDF/PCDD internal standard mixture (typically 100 pg/µL). Causality: This establishes the baseline for isotope dilution, accounting for all downstream matrix effects.

Phase 2: Extraction and Multi-Stage Cleanup

-

Soxhlet Extraction: Extract the sample using 250 mL of toluene in a Soxhlet apparatus for 16 to 24 hours.

-

Acid/Base Silica Cleanup: Pass the extract through a multi-layer silica gel column (containing sulfuric acid and sodium hydroxide layers). Causality: The acid oxidizes bulk lipids and reactive organics, while the base neutralizes acidic interferences.

-

Alumina & Carbon Chromatography: Pass the concentrated eluate through a basic alumina column to separate PCDDs/PCDFs from bulk polychlorinated biphenyls (PCBs). Finally, utilize an activated carbon column to isolate planar molecules (dioxins/furans) from non-planar interferences. Elute the final fraction with toluene.

Phase 3: Recovery Standard Spiking & Instrumental Analysis

-

Concentration & RS Addition: Concentrate the final cleaned extract to exactly 10 µL under a gentle stream of ultra-pure nitrogen. Immediately spike the vial with 10 µL of the Recovery Standard:

-1,2,3,4,6,9-HxCDF (50 µg/mL working solution)[6],[7]. -

HRGC/HRMS Injection: Inject 1-2 µL of the extract into a DB-5MS (or equivalent) capillary column.

-

Mass Spectrometer Tuning: The magnetic sector mass spectrometer must be tuned to a resolving power of

(10% valley definition)[8]. Operate in Selected Ion Monitoring (SIM) mode. -

Data Validation: Calculate the absolute recovery of the internal standards relative to the

-1,2,3,4,6,9-HxCDF recovery standard. If the recovery is between 70% and 130%, the extraction is validated, and the native congener concentrations can be confidently reported[4].

References

-

EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS NEMI.gov [Link]

-

Estimating Exposure To Dioxin-like Compounds Volume 2 Properties Sources Occurrence And Background Exposures EPA.gov [Link]

-

Meeting the Challenges of EPA 1613b Using Gas Chromatography with High Resolution Time-of-Flight Mass Spectrometry GCMS.cz [Link]

-

Polychlorinated dibenzofurans Wikipedia.org[Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs) CDC.gov / ATSDR [Link]

-

Mobilisation of soil-bound dioxins at an old sawmill area Diva-Portal.org [Link]

-

EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources FederalRegister.gov[Link]

Sources

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. NEMI Method Summary - 1613B [nemi.gov]

- 4. Federal Register :: EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources [federalregister.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. isotope.com [isotope.com]

- 7. diva-portal.org [diva-portal.org]

- 8. gcms.cz [gcms.cz]

synthesis and formation of 1,2,3,4,6,9-HxCDF

An In-Depth Technical Guide to the Synthesis and Formation of 1,2,3,4,6,9-Hexachlorodibenzo[b,d]furan

Executive Summary

1,2,3,4,6,9-Hexachlorodibenzo[b,d]furan (1,2,3,4,6,9-HxCDF) is a specific congener of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern. These compounds are not produced commercially but are formed as unintentional byproducts in a variety of thermal and industrial processes. Understanding the pathways of its formation is critical for controlling its release into the environment. Concurrently, the directed chemical synthesis of 1,2,3,4,6,9-HxCDF is essential for producing pure analytical standards, which are indispensable for accurate environmental monitoring and toxicological research. This guide provides a comprehensive overview of both the unintentional formation mechanisms and the targeted chemical synthesis strategies for 1,2,3,4,6,9-HxCDF, tailored for researchers, environmental scientists, and professionals in related fields.

Introduction to 1,2,3,4,6,9-Hexachlorodibenzo[b,d]furan

Polychlorinated dibenzofurans consist of a dibenzofuran core with one to eight chlorine atoms. The 135 possible PCDF congeners exhibit a wide range of toxicities, with those containing chlorine atoms in the 2, 3, 7, and 8 positions being of particular concern due to their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent of these compounds.[1][2] 1,2,3,4,6,9-HxCDF is one of the many hexachlorinated isomers.

Chemical Structure and Properties

The structure of 1,2,3,4,6,9-HxCDF is defined by the specific positions of the six chlorine atoms on the dibenzofuran backbone. This substitution pattern dictates its physicochemical properties, such as lipophilicity, vapor pressure, and resistance to degradation, which in turn govern its environmental fate and bioaccumulation potential.

Causality Behind Experimental Choices:

-

Precursor Selection: The choice of 2,3,4,5-tetrachloroaniline and 2,5-dichlorophenol is dictated by the final desired substitution pattern of the HxCDF target.

-

Ullmann Condensation (Step 1): This copper-catalyzed C-N or C-O coupling is a reliable method for creating the diaryl ether linkage, which is the necessary precursor for the subsequent intramolecular cyclization. [3]* Pschorr Cyclization (Step 3): This is the key ring-forming step. The aniline group is converted to a diazonium salt, which, upon treatment with a copper(I) catalyst, generates an aryl radical. This radical undergoes an intramolecular attack on the adjacent aromatic ring to forge the new C-C bond, and subsequent rearomatization yields the stable dibenzofuran core. [4][5]The use of copper is critical for facilitating the single-electron transfer needed to generate the radical species from the diazonium salt. [6]

Experimental Protocol: Pschorr Cyclization

The following is a representative, generalized protocol for the key cyclization step. Note: Work with chlorinated precursors and diazonium salts requires specialized safety precautions, including use in a certified fume hood and appropriate personal protective equipment.

-

Diazotization:

-

Dissolve the precursor 2-amino-diaryl ether (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyclization:

-

In a separate flask, prepare a suspension of copper(I) oxide or copper(I) iodide (catalytic amount, e.g., 0.1 equivalents) in a suitable solvent like ethanol or acetone.

-

Slowly add the cold diazonium salt solution to the copper catalyst suspension. Vigorous evolution of nitrogen gas is expected.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete decomposition of the diazonium salt and cyclization.

-

-

Workup and Purification:

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous mixture with an organic solvent such as toluene or dichloromethane.

-

Wash the combined organic extracts with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography (e.g., silica gel or alumina) to isolate the target 1,2,3,4,6,9-HxCDF.

-

Mechanisms of Unintentional Formation

1,2,3,4,6,9-HxCDF, like other PCDD/Fs, is primarily formed unintentionally in thermal processes. The main pathways are categorized as precursor-driven reactions and de novo synthesis, occurring at different temperature ranges. [7][8]

Precursor-Driven Formation

This pathway involves the transformation of chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), chlorophenols (CPs), and chlorobenzenes (CBzs), into PCDFs. These reactions typically occur in the gas phase at high temperatures (500-800°C) or at lower temperatures (200-400°C) on surfaces containing metal catalysts. [7][8]

-

From Polychlorinated Biphenyls (PCBs): PCBs can undergo partial oxidation to form PCDFs. This involves an intramolecular cyclization with the incorporation of an oxygen atom.

-

From Chlorophenols (CPs): The condensation of two chlorophenol molecules or a chlorophenol with a chlorobenzene can lead to the formation of a polychlorinated diphenyl ether, which can then cyclize to form a PCDF. The observed isomer patterns from many thermal systems suggest that condensation reactions of phenolic precursors are a dominant formation mechanism. [9][10]

De Novo Synthesis

This pathway describes the formation of PCDD/Fs from basic carbon structures in the presence of a chlorine source, oxygen, and a metal catalyst (often copper). This process is most significant in the post-combustion zone of incinerators, on the surface of fly ash particles, at temperatures between 200°C and 400°C. [9]The carbon matrix of the fly ash acts as the carbon source for building the dibenzofuran backbone.

Thermal and Photochemical Formation

-

Thermal: The optimal temperature window for PCDF formation, particularly de novo synthesis, is well-established to be between 200°C and 400°C. [8]Above 600°C, thermal decomposition rates begin to exceed formation rates, although high-temperature gas-phase reactions from precursors can still occur. [7][8]* Photochemical: Sunlight can induce photochemical reactions, leading to both the formation and degradation of PCDFs in the environment. [11][12]For instance, the photolysis of certain PCBs or chlorinated diphenyl ethers can lead to the formation of PCDFs. [11]Conversely, photochemical dechlorination is a significant degradation pathway for highly chlorinated congeners, often proceeding with preferential loss of chlorine atoms from lateral (2,3,7,8) positions. [13]

Formation Pathway Typical Temperature Range (°C) Key Reactants/Conditions Primary Location High-Temp Gas Phase 500 - 800 Chlorophenols, Chlorobenzenes Combustion Chamber/Boiler [7][8] De Novo Synthesis 200 - 400 Carbon, Chlorine Source, O₂, Metal Catalyst Fly Ash Surface [9][14] Precursor (Surface) 200 - 400 Adsorbed Precursors (CPs, CBzs) Fly Ash Surface [9][10] | Photochemical | Ambient | Precursors (e.g., PCBs), Sunlight (UV) | Atmosphere, Water/Soil Surfaces [11][12]|

Analytical Methodologies

The ultra-trace analysis of 1,2,3,4,6,9-HxCDF in complex environmental and biological matrices requires a sophisticated analytical workflow involving efficient extraction, rigorous cleanup, and highly sensitive instrumental detection.

Sample Extraction and Cleanup

The primary challenge in PCDF analysis is isolating the target analytes from a complex matrix where interfering compounds may be present at concentrations millions of times higher.

-

Extraction: The choice of extraction technique depends on the sample matrix.

-

Soxhlet Extraction: A classic, robust method for solid samples like soil, sediment, and fly ash, typically using toluene. [15][16] * Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A faster, more automated alternative to Soxhlet, using less solvent. [16][17] * Solid-Phase Extraction (SPE): Increasingly used for aqueous samples, offering high efficiency for large volumes. [18]* Cleanup: A multi-step cleanup is mandatory. This typically involves a combination of acid/base washes and column chromatography using different sorbents. [15] * Multi-layer Silica Gel Column: Often contains layers of silica modified with sulfuric acid and potassium hydroxide to remove acidic and basic interferences and bulk organic matter. [17] * Alumina and Florisil Chromatography: Used to separate PCDFs from other classes of compounds like PCBs.

-

Activated Carbon Column: The most powerful cleanup step, used to separate PCDFs (which are planar) from non-planar interferences. [17]

-

Experimental Protocol: Sample Cleanup using Column Chromatography

This protocol describes a common multi-column cleanup procedure for a concentrated sample extract. The self-validating nature of the overall method relies on the initial spike of isotopically labeled internal standards, which are carried through this entire process. Their final recovery provides a direct measure of the procedure's efficiency for that specific sample. [15]

-

Preparation:

-

Pack a chromatography column with sequential layers of anhydrous sodium sulfate, activated basic alumina, and activated silica gel.

-

In a separate column, prepare an activated carbon/Celite or Florisil column.

-

-

Silica/Alumina Column Cleanup:

-

Pre-rinse the packed silica/alumina column with hexane.

-

Carefully load the concentrated sample extract onto the top of the column.

-

Elute the column with hexane. This first fraction, containing lipids and certain PCBs, is typically discarded.

-

Switch the elution solvent to a mixture of hexane and dichloromethane (e.g., 50:50 v/v) to elute the PCDF-containing fraction. [16] 5. Collect this fraction and concentrate it to a small volume.

-

-

Carbon Column Cleanup:

-

Load the PCDF fraction from the previous step onto the carbon column.

-

Wash the column with a hexane/dichloromethane mixture to elute non-planar interfering compounds.

-

Invert the column and back-elute with toluene to recover the planar PCDF molecules, including 1,2,3,4,6,9-HxCDF. [19]4. Final Preparation:

-

Concentrate the final toluene fraction to near dryness under a gentle stream of nitrogen.

-

Add a recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) and adjust to a final known volume before instrumental analysis. [15]

-

Instrumental Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) has long been the gold standard for PCDF analysis, as mandated by regulatory methods like EPA Method 1613B. [20]

-

Gas Chromatography (GC): A long capillary column (e.g., 60m DB-5) is used to separate the various PCDF isomers from each other based on their boiling points and polarity. [15]Isomer-specific separation is critical, especially for distinguishing toxic 2,3,7,8-substituted congeners from others.

-

Mass Spectrometry (MS):

-

HRMS: Provides high mass accuracy, allowing for the selective detection of PCDFs in the presence of isobaric interferences.

-

GC-MS/MS: Tandem mass spectrometry (using a triple quadrupole analyzer) is now recognized as a viable alternative, offering high sensitivity and specificity through multiple reaction monitoring (MRM). [21]

Parameter Typical Value/Condition Rationale GC Column 50-60 m, 0.25 mm ID, DB-5ms or equivalent Provides necessary resolution for complex isomer separation. [15] Carrier Gas Helium Inert, provides good chromatographic efficiency. Injection Mode Splitless Ensures maximum transfer of trace analytes onto the column. Oven Program Ramped, e.g., 150°C to 310°C Separates congeners by elution based on chlorination level and substitution pattern. MS Ionization Electron Ionization (EI) Standard, robust ionization method for these compounds. | MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for target analytes. [21]|

-

Conclusion

1,2,3,4,6,9-HxCDF serves as a representative example of the dual challenges posed by polychlorinated dibenzofurans. Its unintentional formation in industrial and thermal processes necessitates a deep understanding of precursor chemistry and reaction conditions to develop effective mitigation strategies. Simultaneously, the ability to perform targeted chemical synthesis is fundamental to the entire field of environmental analysis and toxicology, providing the essential pure standards needed to accurately quantify and assess the risks of these pervasive pollutants. Future research will likely focus on more efficient and environmentally benign synthetic routes and the continued refinement of analytical techniques to achieve even lower detection limits in increasingly complex matrices.

References

-

Choudhry, G. G., & Webster, G. R. B. (1989). Environmental photochemistry of polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs): A review. Toxicological & Environmental Chemistry, 24(1-2), 43-61. [Link]

-

Choudhry, G. G., & Webster, G. R. B. (1989). Environmental photochemistry of polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs): A review. Taylor & Francis Online. [Link]

-

Li, G., et al. (2020). Emission Characteristics and Formation Pathways of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Typical Pesticide. Aerosol and Air Quality Research, 20(3), 574-582. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2021). Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models. Lidsen Publishing Inc.[Link]

-

Al-dujaili, A. H., & Al-Azawi, K. F. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egyptian Journal of Chemistry. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). EPA. [Link]

-

Zhang, L., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 13291-13297. [Link]

-

Manyele, S. V. (2024). Optimizing the Elimination of Dioxin-Like Compounds (PCDD/Fs and PCBs) Through Effective Combustion Practices in the Flue Gas in. Semantic Scholar. [Link]

-

Kim, S. K., et al. (2004). EXTRACTION METHOD ENHANCEMENT TECHNIQUES FOR THE ANALYSIS OF PCDDS AND PCDFS IN MEAT SAMPLE. OSTI.GOV. [Link]

-

Wang, Y., et al. (2022). Analysis and discussion on formation and control of dioxins generated from municipal solid waste incineration process. Taylor & Francis Online. [Link]

-

Grokipedia. (n.d.). Pschorr cyclization. Grokipedia. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2021). Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models. Lidsen Publishing Inc.[Link]

-

Serge, S. L. T., et al. (1983). Naturally occurring dibenzofurans. Part 7. The synthesis of ψ-rhodomyrtoxin. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Procter, D. J., & Gammack, J. C. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 24(5), 1176-1181. [Link]

-

Lee, J. S., et al. (2012). A Solid-Phase Extraction Method for Analyzing Trace Amounts of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans in Waste Water. Bulletin of the Korean Chemical Society, 33(9), 3055-3060. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1997). Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans. NCBI Bookshelf. [Link]

-

Covaci, A., et al. (2021). Evaluation of Extraction Procedure of PCDD/Fs, PCBs and Chlorobenzenes from Activated Carbon Fibers (ACFs). Molecules, 26(21), 6398. [Link]

-

Name Reaction. (2023). Smiles Rearrangement Reaction : Mechanism , Application and Modification. Name Reaction. [Link]

-

Do, T. V., et al. (2023). Analysis of PCDD/Fs in environmental samples by using gas chromatography in combination with high resolution mass spectrometry. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]

-

Clayden, J., & Turnbull, W. B. (2017). Modern Aspects of the Smiles Rearrangement. The University of Manchester. [Link]

-

Aslam, M., & Siddiqui, Z. N. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26903-26941. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Procter, D. J., & Gammack, J. C. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Pschorr cyclization. Wikipedia. [Link]

-

Wikipedia. (n.d.). Smiles rearrangement. Wikipedia. [Link]

-

Salmerón, I., et al. (2022). Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19. PMC - NIH. [Link]

-

Monge, M., & Buchwald, S. L. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

-

Wang, C., et al. (2022). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PMC - NIH. [Link]

-

Waters Corporation. (n.d.). APGC-MS/MS: A New Gold Standard for Dioxin and Furan Analysis. Waters Corporation. [Link]

-

Agilent Technologies. (2019). Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. Agilent Technologies. [Link]

-

Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Agilent Technologies. [Link]

-

PubChem. (n.d.). 1,2,3,4,6,8-Hexachlorodibenzofuran. PubChem. [Link]

-

Exposome-Explorer. (n.d.). 1,2,3,7,8,9-HxCDF (Compound). Exposome-Explorer. [Link]

-

T3DB. (n.d.). 1,2,3,7,8,9-Hexachlorodibenzofuran (T3D2163). T3DB. [Link]

Sources

- 1. 1,2,3,4,6,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 50613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - 1,2,3,7,8,9-HxCDF (Compound) [exposome-explorer.iarc.fr]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. aaqr.org [aaqr.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Advances in Environmental and Engineering Research | Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models [lidsen.com]

- 10. lidsen.com [lidsen.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. epa.gov [epa.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. osti.gov [osti.gov]

- 20. agilent.com [agilent.com]

- 21. waters.com [waters.com]

An In-Depth Technical Guide to the Toxicological Profile of 1,2,3,4,6,9-Hexachlorodibenzofuran

Introduction: Understanding the Significance of 1,2,3,4,6,9-Hexachlorodibenzofuran

This compound (1,2,3,4,6,9-HxCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a group of persistent environmental pollutants.[1] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as the manufacturing of certain chemicals and incineration.[1][2] The presence of PCDFs in the environment is of significant concern due to their potential for bioaccumulation and toxicity.[3] The toxicological profile of PCDFs is highly dependent on the number and position of chlorine atoms, with congeners possessing chlorine atoms at the 2, 3, 7, and 8 positions exhibiting the highest toxicity.[4] This guide provides a comprehensive overview of the toxicological profile of 1,2,3,4,6,9-HxCDF, contextualized within the broader understanding of hexachlorodibenzofurans.

While extensive research has been conducted on 2,3,7,8-substituted PCDFs, data specifically for the 1,2,3,4,6,9-HxCDF congener is limited. Therefore, this guide will synthesize the well-established toxicological principles of the PCDF class and extrapolate the likely properties of 1,2,3,4,6,9-HxCDF based on its molecular structure, while clearly indicating the existing data gaps.

Physicochemical Properties and Environmental Fate

The physicochemical properties of 1,2,3,4,6,9-HxCDF, like other PCDFs, are dictated by its chlorinated dibenzofuran structure. These compounds are characterized by low water solubility, high lipophilicity, and low vapor pressure, which contribute to their environmental persistence and bioaccumulation in fatty tissues of organisms.[5] The environmental fate of 1,2,3,4,6,9-HxCDF is governed by its resistance to degradation. It is not readily broken down by biological or chemical processes in the environment, leading to its long-range transport and deposition in various environmental compartments, including soil, sediment, and biota.

Table 1: Physicochemical Properties of Hexachlorodibenzofurans (General)

| Property | Value |

| Molecular Formula | C₁₂H₂Cl₆O |

| Molecular Weight | 374.86 g/mol |

| Physical State | Colorless crystals |

| Water Solubility | Very low |

| Log Kow (Octanol-Water Partition Coefficient) | High |

| Vapor Pressure | Low |

Core Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism underlying the toxicity of many PCDFs is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6] This interaction initiates a cascade of molecular events leading to a wide range of toxicological effects.[6]

The Canonical AhR Signaling Pathway

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Lipophilic PCDF congeners, like 1,2,3,4,6,9-HxCDF, can diffuse across the cell membrane and bind to the AhR.

-

Nuclear Translocation: Upon ligand binding, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes.

-

Gene Expression and Toxicity: The binding of the AhR-ARNT complex to XREs leads to the altered transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1) and CYP1B1. The dysregulation of these and other genes is believed to be the initiating event for the diverse toxic responses observed.

The binding affinity of a PCDF congener to the AhR is a critical determinant of its toxic potency. Congeners with chlorine atoms in the lateral positions (2, 3, 7, and 8) generally exhibit the highest binding affinity and, consequently, the greatest toxicity. Given that 1,2,3,4,6,9-HxCDF lacks the 2,3,7,8-substitution pattern, its binding affinity for the AhR is predicted to be significantly lower than that of its more toxic isomers. This is a crucial factor in assessing its potential hazard.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 1,2,3,4,6,9-HxCDF are expected to follow the general patterns observed for other persistent, lipophilic PCDFs.

-

Absorption: Due to its lipophilicity, 1,2,3,4,6,9-HxCDF is likely to be well-absorbed following oral and dermal exposure. Inhalation is also a potential route of exposure, particularly for particle-bound congeners.

-

Distribution: Following absorption, 1,2,3,4,6,9-HxCDF is expected to be distributed throughout the body and preferentially accumulate in adipose tissue and other lipid-rich tissues, such as the liver and skin.

-

Metabolism: The metabolism of PCDFs is generally slow and is a key factor in their persistence. Metabolism is primarily mediated by cytochrome P450 enzymes. The lack of adjacent unsubstituted carbon atoms in the 1,2,3,4,6,9-HxCDF structure may hinder its metabolic breakdown, contributing to its potential for bioaccumulation.

-

Excretion: Excretion of PCDFs and their metabolites is typically slow, with the primary route being fecal elimination.

Systemic Toxicology

The systemic toxicity of PCDFs is diverse, affecting multiple organ systems. While specific data for 1,2,3,4,6,9-HxCDF is lacking, the following sections describe the general toxicological effects observed for this class of compounds, primarily driven by the more potent 2,3,7,8-substituted congeners.

Carcinogenicity

Certain PCDF congeners are classified as human carcinogens. The carcinogenic potential of these compounds is thought to be mediated through the AhR, leading to chronic cell proliferation and tumor promotion.

Reproductive and Developmental Toxicity

Exposure to PCDFs has been associated with a range of reproductive and developmental effects in both humans and laboratory animals.[1] These include:

-

In laboratory animals: Cleft palate, hydronephrosis, and thymic atrophy.[1][7]

-

In humans (from high-exposure incidents): Low birth weight, developmental delays, and skin abnormalities in offspring.[1]

Immunotoxicity

The immune system is a sensitive target for PCDF toxicity. AhR activation can lead to immunosuppression, characterized by thymic atrophy and altered immune cell function. This can result in an increased susceptibility to infections.

Other Toxic Effects

Other significant toxic effects associated with PCDF exposure include:

-

Dermal toxicity: Chloracne, a severe and persistent skin condition, is a hallmark of high-level exposure to dioxin-like compounds.[1]

-

Hepatotoxicity: The liver is a primary target organ for PCDF toxicity, with effects ranging from enzyme induction to more severe liver damage.[1]

-

Wasting syndrome: A progressive loss of body weight and adipose tissue is a characteristic toxic effect in laboratory animals exposed to high doses of PCDFs.

Toxic Equivalency Factor (TEF) Concept

The Toxic Equivalency Factor (TEF) is a tool used for the risk assessment of complex mixtures of dioxin-like compounds.[8] It expresses the toxicity of a specific congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.[8] TEFs are established by the World Health Organization (WHO) and are based on a comprehensive evaluation of the available toxicological data.

Crucially, TEFs are only assigned to congeners that exhibit a "dioxin-like" mechanism of action, which is primarily determined by the presence of chlorine atoms at the 2, 3, 7, and 8 positions. As 1,2,3,4,6,9-HxCDF does not have this substitution pattern, it has not been assigned a TEF by the WHO. This implies that its dioxin-like toxicity is considered to be negligible compared to the 2,3,7,8-substituted congeners.

Table 2: WHO-2005 Toxic Equivalency Factors (TEFs) for Selected Hexachlorodibenzofurans

| Congener | CAS Number | TEF |

| 1,2,3,4,7,8-HxCDF | 70648-26-9 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 57117-44-9 | 0.1 |

| 1,2,3,7,8,9-HxCDF | 72918-21-9 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 60851-34-5 | 0.1 |

Source: Based on WHO-2005 TEFs.[8]

Experimental Protocols for Toxicological Assessment

The toxicological evaluation of a PCDF congener like 1,2,3,4,6,9-HxCDF would involve a tiered approach, starting with in vitro assays to assess its potential for AhR-mediated activity, followed by in vivo studies to characterize its systemic toxicity.

In Vitro Assays

This assay determines the binding affinity of a test compound to the AhR.

Methodology:

-

Preparation of Cytosol: Liver cytosol containing the AhR is prepared from a suitable animal model (e.g., rat).

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]TCDD) is incubated with the cytosol in the presence of varying concentrations of the test compound (1,2,3,4,6,9-HxCDF).

-

Separation of Bound and Free Ligand: Unbound ligand is removed, typically using dextran-coated charcoal.

-

Quantification: The amount of radiolabeled ligand bound to the AhR is quantified using liquid scintillation counting.

-

Data Analysis: A competition curve is generated to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50), which is inversely related to its binding affinity.

This assay measures the ability of a compound to activate the AhR and induce the expression of a reporter gene.

Methodology:

-

Cell Culture: A cell line genetically modified to contain an AhR-responsive reporter gene (e.g., luciferase) is cultured.

-

Treatment: The cells are exposed to varying concentrations of the test compound.

-

Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter gene product (e.g., light emission from luciferase) is measured.

-

Data Analysis: A dose-response curve is generated to determine the potency of the compound in activating the AhR signaling pathway.

In Vivo Studies

Should in vitro assays indicate significant AhR activity, in vivo studies would be warranted to assess systemic toxicity.

This study evaluates the toxic effects of a substance following repeated oral administration over a period of 90 days.

Methodology:

-

Animal Model: Typically conducted in rodents (e.g., rats).

-

Dosing: The test substance is administered daily by gavage at multiple dose levels, including a control group.

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

-

Data Analysis: The data are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion and Future Directions

The toxicological profile of this compound is not well-characterized, with a significant lack of specific experimental data. Based on its chemical structure, which lacks the 2,3,7,8-chlorine substitution pattern, it is predicted to have a much lower toxic potential than its more well-studied and regulated isomers. Its primary mechanism of toxicity, if any, would likely be mediated through the aryl hydrocarbon receptor, but with a significantly lower binding affinity.

Future research efforts should focus on filling the existing data gaps for non-2,3,7,8-substituted PCDFs like 1,2,3,4,6,9-HxCDF. In vitro screening assays, such as AhR binding and reporter gene assays, would be a cost-effective first step to determine if this congener warrants further in vivo toxicological investigation. A more complete understanding of the structure-activity relationships across all PCDF congeners is essential for a comprehensive assessment of the risks posed by these persistent environmental contaminants.

References

-

PubChem. 1,2,4,6,8,9-Hexachlorodibenzofuran. National Center for Biotechnology Information. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans. U.S. Department of Health and Human Services. Available from: [Link]

- Birnbaum, L. S., & Couture, L. A. (1987). Teratogenic effects of polychlorinated dibenzofurans in combination in C57BL/6N mice. Toxicology and applied pharmacology, 91(2), 246–255.

-

EWG. 1,2,3,7,8,9-HxCDF (hexafuran). Environmental Working Group. Available from: [Link]

-

Pace Analytical. Dioxin/Furan and Dioxin-Like Compounds Toxic Equivalency Factors (TEF). Available from: [Link]

-

T3DB. 1,2,3,7,8,9-Hexachlorodibenzofuran. Toxin and Toxin Target Database. Available from: [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). 1,2,3,7,8,9-Hexachlorodibenzofuran. Available from: [Link]

-

Laboratory of Mathematical Chemistry. Human Health - AHR binding affinity. Available from: [Link]

-

Exposome-Explorer. 1,2,3,4,7,8-HxCDF. Available from: [Link]

- Kennedy, S. W., et al. (2014). Species-specific relative AHR1 binding affinities of 2,3,4,7,8-pentachlorodibenzofuran explain avian species differences in its relative potency. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 161, 1–7.

- Pavek, P. (2011). Endogenous and Exogenous Ligands of Aryl Hydrocarbon Receptor: Current State of Art. Current Drug Metabolism, 12(2), 110-125.

- Altenburger, R., et al. (2020). Consensus Toxicity Factors for Polychlorinated Dibenzo- p -dioxins, Dibenzofurans, and Biphenyls Combining in Silico Models and Extensive in Vitro Screening of AhR-Mediated Effects in Human and Rodent Cells. Environmental Health Perspectives, 128(8), 87003.

- Hahn, M. E. (2000). Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency. Toxicology and Applied Pharmacology, 168(2), 160-172.

-

Science.gov. in vivo toxicity study: Topics. Available from: [Link]

-

EWG. 1,2,3,6,7,8-HxCDF (hexafuran). Environmental Working Group. Available from: [Link]

-

Washington State Department of Ecology. Toxicity Equivalence (TEQ) and Relative Potency presentation. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services. Available from: [Link]

-

Deranged Physiology. Therapeutic index, ED50, TD50 and LD50. Available from: [Link]

-

Inxight Drugs. 1,2,3,4,7,9-HEXACHLORODIBENZOFURAN. Available from: [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). 1,2,3,4,6,7,8,9-Octachlorodibenzofuran. Available from: [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. ewg.org [ewg.org]

- 3. isotope.com [isotope.com]

- 4. 1,2,4,6,8,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 50612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Teratogenic effects of polychlorinated dibenzofurans in combination in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

1,2,3,4,6,9-Hexachlorodibenzofuran: Chemical Identity, Toxicological Mechanisms, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) formed primarily as unintentional byproducts of industrial processes, such as waste incineration and the manufacturing of chlorinated chemicals[1][2]. Within this chemical family, 1,2,3,4,6,9-Hexachlorodibenzofuran (1,2,3,4,6,9-HxCDF) represents a highly specific congener. While it lacks the critical 2,3,7,8-chlorine substitution pattern that confers maximum toxicity in dioxin-like compounds[2][3], its presence in environmental matrices poses a significant analytical challenge. It acts as a structural analog and co-eluting interference when quantifying highly toxic congeners like 1,2,3,4,7,8-HxCDF.

This technical guide synthesizes the chemical identity of 1,2,3,4,6,9-HxCDF, the foundational causality of the Aryl Hydrocarbon Receptor (AhR) signaling pathway utilized by this class of compounds, and the rigorous, self-validating analytical methodologies required for its isolation and quantification at ultra-trace levels.

Chemical Identity and Nomenclature

Accurate identification of PCDF congeners is the cornerstone of environmental toxicology and regulatory compliance. The placement of the six chlorine atoms on the dibenzofuran backbone drastically alters both the molecule's steric hindrance and its binding affinity to biological receptors[1][2].

Core Identifiers

The following table consolidates the primary chemical identifiers and synonyms for 1,2,3,4,6,9-HxCDF, which are essential for cross-referencing in toxicological databases and mass spectrometry libraries.

Table 1: Chemical Identifiers for this compound

| Property / Identifier | Value / Description |

| CAS Registry Number | 91538-83-9[2] |

| Chemical Formula | C₁₂H₂Cl₆O[2] |

| Molecular Weight | 374.87 g/mol |

| UNII | XXP2MMN74R[4] |

| Primary Synonyms | 1,2,3,4,6,9-HxCDF; Dibenzofuran, 1,2,3,4,6,9-hexachloro-[5] |

| Structural Class | Halogenated Aromatic Hydrocarbon (HAH)[1] |

Toxicological Mechanism: The AhR Signaling Pathway

The toxicological profile of hexachlorodibenzofurans is primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR) [1][6]. While 1,2,3,4,6,9-HxCDF is a weaker agonist compared to 2,3,7,8-substituted congeners, understanding this pathway is critical for drug development professionals studying xenobiotic metabolism and receptor-mediated toxicity.

Mechanism of Action (Causality)

The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family[1][7]. The causality of PCDF toxicity follows a precise genomic sequence:

-

Cytosolic Sequestration: In its unliganded state, the AhR is trapped in the cytoplasm by a chaperone protein complex consisting of Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP), and p23[1][7]. This prevents premature DNA binding.

-

Ligand Binding & Conformational Shift: Due to its high lipophilicity, the PCDF molecule passively diffuses across the cell membrane and binds to the PAS-B domain of the AhR[6]. This binding forces a conformational change that sheds the chaperone proteins, exposing the receptor's nuclear localization signal[1].

-

Nuclear Translocation & Heterodimerization: The activated AhR translocates into the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT)[1][6].

-

Transcriptional Activation: The AhR-ARNT complex acts as a high-affinity DNA-binding entity, targeting Xenobiotic Response Elements (XREs) in the promoter regions of target genes (e.g., CYP1A1, CYP1A2, UGT1A1)[1][6]. The massive upregulation of these cytochrome P450 enzymes leads to oxidative stress, metabolic disruption, and cellular toxicity[1].

Furthermore, AhR activation can trigger non-genomic pathways, such as the release and activation of c-Src kinase, leading to Epidermal Growth Factor Receptor (EGFR) transactivation and aberrant cellular proliferation[8].

Pathway Visualization

Caption: Canonical AhR Signaling Pathway triggered by PCDF ligand binding and subsequent gene transcription.

Analytical Methodologies: Detection and Quantification

Because 1,2,3,4,6,9-HxCDF exists in complex environmental matrices alongside hundreds of other halogenated compounds, its detection requires extreme specificity and sensitivity. The gold standard for this analysis is EPA Method 1613B [3][9].

The Principle of Isotope Dilution (Self-Validating Protocol)

EPA Method 1613B is a self-validating protocol built on the principle of Isotope Dilution [3][9].

-

The Causality: Environmental extractions (using toluene or dichloromethane) inevitably suffer from analyte loss due to matrix binding or volatilization. By spiking the sample with a known quantity of a ¹³C₁₂-labeled analog (e.g., ¹³C₁₂-1,2,3,4,6,9-HxCDF) prior to any extraction steps, the labeled analog experiences the exact same physical and chemical losses as the native compound[9].

-

The Result: Quantification is based on the ratio of the native ion area to the labeled ion area. This ratio remains constant regardless of extraction efficiency, automatically correcting for recovery losses and ensuring absolute data trustworthiness[9].

Step-by-Step Analytical Workflow

-

Sample Preparation & Spiking: Homogenize the sample matrix (water, soil, or tissue). Spike precisely with a suite of ¹³C₁₂-labeled PCDF internal standards[9].

-

Extraction: Perform liquid-liquid extraction (for aqueous samples) or Soxhlet extraction (for solid matrices) using a non-polar solvent mixture, typically Toluene/Dichloromethane[9].

-

Multi-Column Clean-up: Pass the extract sequentially through:

-

Acid/Base Silica Gel: Destroys bulk lipids and reactive organics.

-

Alumina Column: Separates PCDFs from bulk aliphatic compounds.

-

Activated Carbon Column: Isolates planar molecules (like dibenzofurans) from non-planar interferences (like bulky PCBs)[9].

-

-

Concentration: Evaporate the eluate to near dryness under a gentle nitrogen stream and reconstitute in a highly precise volume of nonane[9].

-

Instrumental Analysis (HRGC/HRMS): Inject the extract into a High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRMS).

-

Chromatography: A specialized capillary column (e.g., DB-5ms UI, 60m) is used to achieve isomer-specific separation. The valley between closely eluting isomers must be <25%[10][11].

-

Mass Spectrometry: The HRMS must operate at a resolving power of ≥10,000 to differentiate the exact mass of HxCDF from interfering compounds with the same nominal mass[10][11].

-

Note on Modern Advancements: Recent approvals (such as SGS Axys Method 161305) allow the use of Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC/MS/MS) using Multiple Reaction Monitoring (MRM) as an alternative to HRMS, providing equivalent specificity at a lower operational cost[10][12].

Analytical Workflow Visualization

Caption: Step-by-step analytical workflow for PCDF extraction and quantification based on EPA Method 1613B.

Quantitative Data: Mass Spectrometry Parameters

To successfully monitor 1,2,3,4,6,9-HxCDF using HRMS or MS/MS, specific exact masses and transitions must be programmed into the Selected Ion Current Profile (SICP) or MRM methods[9][11].

Table 2: Exact Mass and MRM Parameters for Hexachlorodibenzofurans

| Analyte Type | Nominal Mass | Exact Mass 1 (m/z) | Exact Mass 2 (m/z) | Theoretical Isotope Ratio | Typical MRM Transition (GC/TQ) |

| Native HxCDF | 374 | 373.8208 | 375.8178 | 0.51 | 373.8 → 310.9[9][11] |

| ¹³C₁₂-Labeled HxCDF | 386 | 385.8610 | 387.8581 | 0.51 | 385.9 → 321.9[9][11] |

Data synthesized from EPA Method 1613B HRMS specifications and Agilent GC/MS/MS Application Notes. The exact masses are utilized to prevent false positives from co-extracted matrices.

References

-

Polychlorinated dibenzofurans - Wikipedia. Available at:[Link]

-

Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS - WELL Labs / EPA. Available at: [Link]

-

EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS - NEMI.gov. Available at: [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs) - ATSDR (CDC). Available at:[Link]

-

AhR signaling pathways and regulatory functions - PMC (NIH). Available at:[Link]

-

AH receptor signaling pathways - ResearchGate. Available at: [Link]

-

Hexachlorobenzene triggers AhR translocation to the nucleus, c-Src activation and EGFR transactivation in rat liver - PubMed (NIH). Available at: [Link]

-

Analysis of Dioxins in Environmental Samples using GC/MS - Agilent. Available at: [Link]

-

Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS - Agilent. Available at:[Link]

-

Methods for Measurement of 2,3,7,8-substituted tetra through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in Wastewater - EPA. Available at: [Link]

-

Explorer database - TerraBase Inc. Available at: [Link]

-

UNII XXP2MMN74R - this compound - NDC List. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 3. well-labs.com [well-labs.com]

- 4. ndclist.com [ndclist.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hexachlorobenzene triggers AhR translocation to the nucleus, c-Src activation and EGFR transactivation in rat liver [pubmed.ncbi.nlm.nih.gov]

- 9. NEMI Method Summary - 1613B [nemi.gov]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. epa.gov [epa.gov]

Trace Analysis and Forensic Profiling: The 1,2,3,4,6,9-Hexachlorodibenzofuran Paradigm

Part 1: Executive Summary & Core Directive

The "Dioxin" Paradox: In the world of halogenated aromatic hydrocarbons, "discovery" is rarely about finding a new molecule; it is about resolving a signal from the noise. 1,2,3,4,6,9-Hexachlorodibenzofuran (1,2,3,4,6,9-HxCDF) represents a critical pivot point in environmental toxicology. It is not one of the 17 "toxic" 2,3,7,8-substituted congeners assigned a WHO Toxic Equivalency Factor (TEF).[1] However, its historical significance lies in its role as a critical analytical interference .

For decades, low-resolution chromatography co-eluted 1,2,3,4,6,9-HxCDF with the highly toxic 1,2,3,4,7,8-HxCDF (TEF = 0.1). This led to the systematic overestimation of toxicity in environmental samples (e.g., fly ash, biological tissue). The "discovery" of 1,2,3,4,6,9-HxCDF is effectively the history of High-Resolution Gas Chromatography (HRGC) and the quest for isomer-specific separation.

This guide details the chemical origins, the analytical evolution required to identify this congener, and the protocols necessary to distinguish it from its toxic isomers.

Part 2: Chemical Origins and Formation Mechanisms

The Unintentional Synthesis

Unlike commercial chemicals, PCDFs (Polychlorinated dibenzofurans) are never produced intentionally.[2] 1,2,3,4,6,9-HxCDF is a thermodynamic byproduct formed through two primary pathways:

-

De Novo Synthesis: In the cooling zones of municipal waste incinerators (250°C–400°C), carbon matrices react with chlorine donors.

-

Precursor Dimerization: The radical-mediated condensation of chlorophenols (CPs) or polychlorinated biphenyls (PCBs).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the formation of HxCDF congeners via the condensation of 2,4,6-Trichlorophenol (a common pesticide intermediate), showing how specific chlorination patterns lead to the 1,2,3,4,6,9 substitution.

Figure 1: Mechanistic pathway showing the divergent formation of toxic vs. non-toxic HxCDF isomers from chlorophenol precursors.

Part 3: The Analytical "Discovery" (Resolution)

The Co-Elution Crisis

In the 1970s and early 80s, analysis was performed on non-polar capillary columns (like DB-1 or DB-5). On these phases, 1,2,3,4,6,9-HxCDF elutes at nearly the exact same retention time as 1,2,3,4,7,8-HxCDF .

-

Consequence: An environmental sample containing only the non-toxic 1,2,3,4,6,9 isomer would be reported as containing the toxic 1,2,3,4,7,8 isomer.

-

The Breakthrough: The introduction of polar cyano-propyl phases (e.g., SP-2330, SP-2331, or CP-Sil 88) allowed for the interaction with the dipole moments of the chlorine atoms, separating the congeners based on substitution geometry rather than just boiling point.

Comparative Data: Retention Indices

The table below highlights why specific columns are required for valid identification.

| Congener | Substitution Pattern | TEF (WHO 2005) | DB-5 Retention (Non-Polar) | SP-2331 Retention (Polar) |

| 1,2,3,4,7,8-HxCDF | 2,3,7,8-Substituted (Toxic) | 0.1 | Co-elutes | Resolved |

| 1,2,3,4,6,9-HxCDF | Non-2,3,7,8 (Interference) | 0 (Negligible) | Co-elutes | Resolved |

| 1,2,3,6,7,8-HxCDF | 2,3,7,8-Substituted (Toxic) | 0.1 | Distinct | Distinct |

Note: On a standard DB-5 column, the resolution (Rs) between 1,2,3,4,7,8 and 1,2,3,4,6,9 is often < 0.8, leading to integration errors.

Part 4: Validated Experimental Protocol

Objective: Isomer-specific quantification of HxCDFs in biological tissue. Standard: EPA Method 1613B (Modified for high-resolution specificity).

Sample Preparation & Extraction

-

Spiking: Spike 10g of homogenized tissue with

-labeled internal standards (must include -

Extraction: Soxhlet extraction with Toluene (16-24 hours) or Pressurized Liquid Extraction (PLE).

-

Lipid Removal: Acid silica gel column (44%

on silica).

Fractionation (The Critical Step)

To remove PCDEs and PCBs that interfere with mass spectral detection:

-

Carbon Column: Use activated carbon on silica.

-

Elute 1: Hexane/Dichloromethane (removes mono-ortho PCBs).

-

Elute 2: Toluene (Reverse flow) to recover planar PCDD/Fs.

-

-

Alumina Column: Final polish to remove residual lipids and chlorophenols.

Instrumental Analysis (HRGC/HRMS)

-

Instrument: High-Resolution Magnetic Sector Mass Spectrometer (Resolution > 10,000).

-

Column Configuration:

-

Mass Spec Parameters:

-

Mode: Selected Ion Monitoring (SIM).

-

Lock Mass: PFK (Perfluorokerosene) for drift correction.

-

Ions Monitored: M+ and (M+2)+ for native HxCDF (m/z 373.8207, 375.8178).

-

Analytical Workflow Diagram

Figure 2: Analytical decision tree for confirming HxCDF isomer identity.

Part 5: Toxicological Context & References[6]

The TEF Concept

The World Health Organization (WHO) assigns Toxic Equivalency Factors (TEFs) based on a compound's ability to bind to the Aryl Hydrocarbon Receptor (AhR).

-

2,3,7,8-TCDD: TEF = 1.0 (Reference).[1]

-

1,2,3,4,7,8-HxCDF: TEF = 0.1 (High affinity for AhR).

-

1,2,3,4,6,9-HxCDF: TEF = 0 (or not listed).

-

Reasoning: The lack of lateral chlorine substitution (specifically at the 7 or 8 position depending on numbering rotation) and steric hindrance prevents stable intercalation into the AhR binding pocket.

-

Why "Discovery" Matters Today

In modern drug development and environmental forensics, 1,2,3,4,6,9-HxCDF serves as a negative marker . If a sample shows high levels of HxCDFs but the confirmation column reveals it is predominantly the 1,2,3,4,6,9 isomer, the calculated toxicity (TEQ) drops significantly. This distinction can save millions in remediation costs or regulatory fines.

References

-

Van den Berg, M., et al. (2006).[5] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[5] Toxicological Sciences.

-

U.S. EPA. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. EPA Office of Water.

-

Rappe, C. (1984). Analysis of Polychlorinated Dioxins and Furans. Environmental Science & Technology.[6] (Fundamental text on isomer specific analysis).

-

Hutzinger, O., et al. (1985). Sources and Fate of PCDDs and PCDFs: An Overview. Chemosphere.[6] (Context on formation mechanisms).

-

National Institute of Health (NIH) PubChem. (2023). 1,2,3,4,7,8-Hexachlorodibenzofuran Compound Summary. (For structural comparison).

Sources

- 1. Table 2-12, World Health Organization (WHO)-TEFs for Humans, Mammals, Fish, and Birds - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,2,4,6,8,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 50612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. The 2022 WHO reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls | ToxStrategies [toxstrategies.com]

- 5. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]

- 6. caymanchem.com [caymanchem.com]

physical and chemical characteristics of 1,2,3,4,6,9-HxCDF

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1,2,3,4,6,9-Hexachlorodibenzofuran (1,2,3,4,6,9-HxCDF)

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (1,2,3,4,6,9-HxCDF), a specific congener of the polychlorinated dibenzofurans (PCDFs). This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound's properties and behavior. Given the scarcity of experimental data for this specific isomer, this guide synthesizes available information for 1,2,3,4,6,9-HxCDF with the broader, established knowledge of the hexachlorodibenzofuran (HxCDF) class of compounds.

Introduction to 1,2,3,4,6,9-HxCDF: A Member of a Notorious Class

This compound is a synthetic organochlorine compound and one of the 135 congeners of polychlorinated dibenzofurans.[1][2] PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are collectively known as "dioxins" and are recognized for their significant toxicity and persistence in the environment. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes, such as waste incineration, chemical manufacturing, and pulp and paper bleaching.[1][3][4] The position of the chlorine atoms on the dibenzofuran backbone determines the congener's physical, chemical, and toxicological properties. The 1,2,3,4,6,9-HxCDF isomer, while not as extensively studied as the 2,3,7,8-substituted congeners, is an important component of the overall PCDF contamination profile.

Molecular Structure and Core Physical Properties

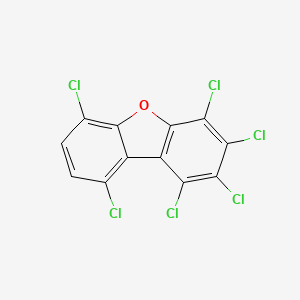

The foundational characteristics of a molecule dictate its behavior in biological and environmental systems. The structure of 1,2,3,4,6,9-HxCDF features a dibenzofuran core with six chlorine atoms attached at the 1, 2, 3, 4, 6, and 9 positions.

Caption: 2D structure of this compound.

The key physical and chemical identifiers for 1,2,3,4,6,9-HxCDF are summarized below. It is important to note that while some experimental data exists for HxCDF congeners as a class, specific experimental values for the 1,2,3,4,6,9-isomer are often limited, and thus, many properties are derived from computational models.

Table 1: Physical and Chemical Identifiers for 1,2,3,4,6,9-HxCDF

| Property | Value | Source |

| IUPAC Name | 1,2,4,6,8,9-hexachlorodibenzofuran | [1] |

| Synonyms | 1,2,4,6,8,9-HxCDF, PCDF 127 | [5] |

| CAS Number | 69698-59-5 | [1] |

| Molecular Formula | C₁₂H₂Cl₆O | [1][6] |

| Molecular Weight | 374.9 g/mol | [1][7] |

| Monoisotopic Mass | 371.823681 Da | [1][7] |

Table 2: Key Physicochemical Properties of Hexachlorodibenzofurans

| Property | General Value/Range for HxCDFs | Significance for 1,2,3,4,6,9-HxCDF | Source |

| Physical State | Colorless solids | Expected to be a solid at room temperature. | [2] |

| Melting Point (°C) | Increases with chlorination | Specific experimental data for 1,2,3,4,6,9-HxCDF is not readily available. For the related 1,2,3,4,6,8-HxCDF isomer, the predicted melting point is around 220°C. | [2][8] |

| Boiling Point (°C) | High, increases with chlorination | Predicted boiling point for the related 1,2,3,4,6,8-HxCDF isomer is approximately 447°C. | [2][8] |

| Vapor Pressure | Very low, decreases with chlorination | Low volatility contributes to its persistence in soil and sediment. The predicted vapor pressure for a related isomer is extremely low. | [2][8] |

| Water Solubility | Extremely low | Highly hydrophobic nature drives its partitioning into organic matter and fatty tissues. Water solubility for a related isomer is predicted to be in the range of 1.22 x 10⁻¹⁰ mol/L. | [2][8][9] |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (typically > 5) | Indicates a strong tendency to bioaccumulate in the fatty tissues of organisms.[10][11] The estimated Log Kₒw for 1,2,4,6,8,9-HxCDF is 6.81, and for 1,2,3,4,6,8-HxCDF is predicted to be 7.46.[8][12] | [8][12] |

Chemical Characteristics and Environmental Fate

The chemical stability and reactivity of 1,2,3,4,6,9-HxCDF are characteristic of the PCDF class.

-

Persistence: HxCDFs are exceptionally resistant to degradation. The carbon-chlorine bonds are strong, and the aromatic structure is stable. They are resistant to hydrolysis, oxidation, and photolysis in the environment. This persistence leads to their long-range transport and accumulation in various environmental compartments.

-

Bioaccumulation and Biomagnification: Due to their high lipophilicity (indicated by a high Log Kₒw) and resistance to metabolic degradation, HxCDFs readily bioaccumulate in the fatty tissues of living organisms.[10][11] As they move up the food chain, their concentration increases, a process known as biomagnification.

-

Thermal Stability: PCDFs are thermally stable but can decompose at very high temperatures (above 700°C).[2] Paradoxically, they can also be formed during incomplete combustion of organic matter in the presence of chlorine.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 1,2,3,4,6,9-HxCDF in environmental and biological matrices require highly sensitive and specific analytical methods due to its presence at trace levels (parts per trillion or lower). The standard analytical approach involves several key steps.

Caption: General workflow for the analysis of HxCDFs.

Step-by-Step Experimental Protocol Outline:

-

Sample Extraction:

-

Solid Matrices (e.g., soil, sediment, tissue): After homogenizing the sample, it is spiked with a known amount of ¹³C-labeled HxCDF internal standards. Moisture is removed by mixing with anhydrous sodium sulfate. Extraction is typically performed using Soxhlet or pressurized fluid extraction with organic solvents like toluene or hexane/acetone mixtures.[13]

-

Liquid Matrices (e.g., water, blood serum): The sample is spiked with internal standards and subjected to liquid-liquid extraction or solid-phase extraction (SPE).[14]

-

-

Sample Cleanup and Fractionation:

-

The crude extract contains numerous interfering compounds that must be removed. This is a critical step to achieve the required sensitivity and selectivity.

-

Multi-layer Silica Gel and Alumina Chromatography: The extract is passed through columns containing layers of acidic, basic, and neutral silica gel and alumina to remove polar and acidic interferences.

-

Carbon Column Chromatography: A column containing activated carbon is used to separate planar molecules like PCDFs from non-planar compounds such as PCBs. The PCDFs are then eluted with a reverse flow of a strong solvent like toluene.[13]

-

-

Instrumental Analysis:

-

High-Resolution Gas Chromatography (HRGC): The cleaned extract is injected into a gas chromatograph equipped with a long capillary column (e.g., DB-5ms) to separate the different PCDF congeners.[13]

-

High-Resolution Mass Spectrometry (HRMS): The separated congeners are detected using a high-resolution mass spectrometer. HRMS provides the necessary sensitivity and selectivity to distinguish between different congeners and from background interferences.[15] Identification is confirmed by the accurate mass measurement, isotope ratio, and retention time compared to authentic standards.

-

Toxicological Profile: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of 1,2,3,4,6,9-HxCDF, like other dioxin-like compounds, is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][16]

Caption: Simplified signaling pathway for HxCDF-mediated AhR activation.

Mechanism of Action:

-

Binding to AhR: In the cytoplasm, 1,2,3,4,6,9-HxCDF binds to the AhR, which is part of a cytosolic protein complex.[16]

-

Nuclear Translocation: This binding causes a conformational change, leading to the dissociation of the protein complex and the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR-HxCDF complex dimerizes with the AhR nuclear translocator (ARNT). This new complex binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes.

-

Altered Gene Expression: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[17] The induction of these genes and other cellular signaling pathways leads to a wide range of toxic effects.

Toxicological Effects:

The activation of the AhR pathway by HxCDFs can lead to a spectrum of adverse health effects, including:

-

Dermal toxicity (chloracne)

-

Immunotoxicity

-

Reproductive and developmental toxicity[18]

-

Carcinogenicity[3]

-

Endocrine disruption[1]

While the toxic equivalency factor (TEF) for 1,2,3,4,6,9-HxCDF has not been as extensively characterized as for the 2,3,7,8-substituted congeners, its ability to activate the AhR pathway classifies it as a compound of toxicological concern.

Conclusion